molecular formula C11H14N2O2 B8393377 Acetylphenylalanylglycinal CAS No. 73392-20-8

Acetylphenylalanylglycinal

Cat. No.: B8393377
CAS No.: 73392-20-8
M. Wt: 206.24 g/mol
InChI Key: SORPEPXQFCLWQB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylphenylalanylglycinal is a synthetic tripeptide derivative comprising acetylated phenylalanine and glycinal residues. The acetyl group enhances metabolic stability, while the phenylalanine moiety contributes to hydrophobicity, and glycinal (the aldehyde derivative of glycine) introduces reactive functionality for further chemical modifications .

Properties

CAS No.

73392-20-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2S)-2-amino-N-(2-oxoethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H14N2O2/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9/h1-5,7,10H,6,8,12H2,(H,13,15)/t10-/m0/s1

InChI Key

SORPEPXQFCLWQB-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Acetylphenylalanylglycinal with key analogs based on molecular features:

Compound Molecular Formula Key Functional Groups Structural Features
This compound C₁₃H₁₆N₂O₄ (inferred) Acetyl, phenylalanine, glycinal aldehyde Tripeptide backbone with N-terminal acetylation and C-terminal aldehyde group.
N-Acetylphenylglycine C₁₀H₁₁NO₃ Acetyl, phenylglycine Single amino acid with N-acetylation and a phenyl group attached to the glycine backbone .
Phenylpropionylglycine C₁₁H₁₃NO₃ Phenylpropionyl, glycine Glycine conjugated to a phenylpropionyl group, enhancing lipophilicity .
Ethyl 2-[(2-Phenylacetyl)amino]acetate C₁₂H₁₅NO₃ Phenylacetyl, ethyl ester Esterified glycine derivative with a phenylacetyl group, improving membrane permeability .

Physicochemical Properties

  • Solubility: this compound: Moderate solubility in polar solvents due to the aldehyde group and peptide backbone. N-Acetylphenylglycine: Higher aqueous solubility compared to esterified analogs owing to its free carboxylic acid group . Ethyl 2-[(2-Phenylacetyl)amino]acetate: Enhanced lipid solubility due to the ethyl ester moiety, suitable for hydrophobic environments .
  • Stability :

    • The glycinal aldehyde in this compound may render it prone to oxidation, whereas N-acetylphenylglycine exhibits greater stability under physiological conditions .

Key Research Findings

  • Synthetic Accessibility : N-Acetylphenylglycine and its analogs are synthesized via straightforward acylation reactions, whereas this compound requires sequential peptide coupling and oxidation steps to generate the glycinal moiety .

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